2-Benzoyl-5-norbornene
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Overview
Description
2-Benzoyl-5-norbornene is an organic compound characterized by a norbornene ring moiety with a benzoyl group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoyl-5-norbornene can be synthesized through the reaction of norbornene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and carboxylic acids.
Reduction: Reduction of the benzoyl group can yield alcohol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoyl derivatives and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated norbornene compounds.
Scientific Research Applications
2-Benzoyl-5-norbornene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of high-performance polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-norbornene involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-Norbornen-2-yl phenyl ketone
- 2-Phenyl-5-norbornene
- 5-Norbornene-2-carboxaldehyde
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of synthetic and industrial applications .
Properties
IUPAC Name |
[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14(11-4-2-1-3-5-11)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2/t10-,12+,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYEJKELLBHSV-LQNXFFKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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